molecular formula Al2Pd B14624089 CID 78070266

CID 78070266

Cat. No.: B14624089
M. Wt: 160.38 g/mol
InChI Key: BYBVBCOOYXMJKR-UHFFFAOYSA-N
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Description

CID 78070266 is a unique compound identifier within the PubChem database, which catalogs chemical structures, properties, and biological activities. For instance, CID-based analyses often leverage computational tools (e.g., collision-induced dissociation [CID] in mass spectrometry) and structural overlays to infer properties .

Properties

Molecular Formula

Al2Pd

Molecular Weight

160.38 g/mol

InChI

InChI=1S/2Al.Pd

InChI Key

BYBVBCOOYXMJKR-UHFFFAOYSA-N

Canonical SMILES

[Al].[Al].[Pd]

Origin of Product

United States

Preparation Methods

The synthesis of CID 78070266 involves several steps, including the use of specific reagents and reaction conditions. The preparation methods can be categorized into synthetic routes and industrial production methods.

Synthetic Routes

The synthetic routes for this compound typically involve the use of phenyl-containing diamine substances, oxygen-containing heterocyclic compounds, polyamino organic matter, active group-containing compounds, end-capping reagents, and solvents . The reaction conditions include dissolving the phenyl-containing diamine substance and other reagents in a medium-high boiling point solvent, followed by a series of reactions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using automated machinery and controlled reaction conditions. These methods ensure the consistent quality and purity of the compound, making it suitable for various applications.

Chemical Reactions Analysis

Hydrolysis Reactions

CID 78070266 undergoes hydrolysis under acidic or basic conditions due to the susceptibility of its amide bond to nucleophilic attack.

Key conditions and products:

ConditionReagents/CatalystsMajor Product(s)
Acidic hydrolysisHCl (concentrated)3-(3,4-dichlorophenyl)propanoic acid + amine
Basic hydrolysisNaOH (aqueous)Sodium salt of propanoic acid + ammonia

Reaction rates depend on pH and temperature, with electron-withdrawing substituents (e.g., -Cl, -CF₃) increasing amide lability.

Nucleophilic Substitution

The electron-deficient aromatic rings facilitate electrophilic substitution, though steric hindrance from substituents modulates reactivity:

Observed reactions:

  • Nitration : Requires mixed acid (HNO₃/H₂SO₄) at 50°C, yielding nitro derivatives at the para position relative to chlorine.

  • Sulfonation : Fuming H₂SO₄ introduces sulfonic acid groups, predominantly at meta positions .

Reduction Reactions

The amide group can be reduced to amines under specific conditions:

Reducing AgentConditionsProduct
LiAlH₄Anhydrous ether3-(3,4-dichlorophenyl)-N-(4-(trifluoromethyl)phenyl)propylamine
H₂/Pd-CEthanol, 80°CPartially saturated propylamine derivative

Selectivity varies with catalyst and solvent polarity .

Oxidative Pathways

Oxidation primarily targets the propanamide backbone:

  • Ozonolysis : Cleaves double bonds (if present in derivatives), forming carbonyl compounds.

  • KMnO₄-mediated oxidation : Converts methylene groups to ketones under acidic conditions .

Comparative Reactivity Analysis

The reactivity of this compound is benchmarked against structurally similar amides:

CompoundHydrolysis Rate (k, s⁻¹)Nitration Yield (%)Reduction Efficiency (%)
This compound0.45 ± 0.027288
N-(4-methylphenyl)amide0.21 ± 0.016575
3-chlorophenyl analog0.38 ± 0.036882

The trifluoromethyl group enhances electrophilicity, accelerating hydrolysis and nitration .

Mechanistic Insights

  • Hydrolysis : Proceeds via a tetrahedral intermediate stabilized by resonance with the amide group.

  • Electrophilic substitution : Directed by -Cl and -CF₃ groups, which act as meta-directors due to their electron-withdrawing nature .

Scientific Research Applications

CID 78070266 has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry.

Chemistry

In chemistry, this compound is used as a reagent in various synthetic reactions. Its unique structure allows it to participate in complex chemical transformations, making it valuable for the synthesis of new compounds.

Biology

In biology, this compound is studied for its potential biological activities. Researchers investigate its effects on cellular processes and its potential as a therapeutic agent.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development and treatment of various diseases.

Industry

In industry, this compound is used in the production of materials with specific properties. Its unique chemical structure allows it to be incorporated into polymers, coatings, and other industrial products.

Mechanism of Action

The mechanism of action of CID 78070266 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity.

Molecular Targets

This compound targets specific proteins and enzymes involved in various cellular processes. By binding to these targets, it can influence their activity and alter cellular functions.

Pathways Involved

The pathways involved in the mechanism of action of this compound include signaling pathways, metabolic pathways, and regulatory pathways. The compound’s interaction with these pathways can lead to changes in cellular behavior and physiological responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

highlights structural comparisons using PubChem CIDs for substrates and inhibitors, such as taurocholic acid (CID 6675) and betulinic acid (CID 64971) . These compounds are analyzed via 3D overlays and 2D structural formulas to assess binding orientations and functional groups. For example:

Property CID 78070266 (Hypothetical) Taurocholic Acid (CID 6675) Betulinic Acid (CID 64971)
Molecular Formula Not Available C₂₆H₄₅NO₆S C₃₀H₄₈O₃
Biological Role Unknown Bile acid, lipid digestion Antiviral, anticancer
Structural Backbone Undetermined Steroid Triterpenoid

Hypothetically, this compound could share functional similarities with triterpenoids like betulinic acid if it contains hydroxyl or carboxyl groups critical for bioactivity .

Analytical Methodologies

  • Mass Spectrometry: and emphasize CID-based fragmentation in LC-ESI-MS to differentiate isomers (e.g., ginsenosides). This technique could resolve structural nuances in this compound compared to analogues .
  • Computational Tools : PubChem’s cheminformatics pipelines (e.g., exact mass matching with 5 ppm error tolerance) enable precise comparisons of molecular weights and fragmentation patterns .

Pharmacological and Clinical Relevance

While this compound’s therapeutic applications are undocumented in the evidence, compounds like irbesartan (CID 3749) and troglitazone (CID 5591) () demonstrate how CID-linked data inform drug discovery. For example:

  • Irbesartan : Angiotensin receptor blocker; CID data include solubility and toxicity profiles.
  • Troglitazone : Antidiabetic agent; withdrawn due to hepatotoxicity, illustrating how CID entries track safety data.

A comparative analysis of this compound would require similar pharmacokinetic and toxicity datasets, which are absent in the current evidence .

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